4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640965-56-4
VCID: VC11856470
InChI: InChI=1S/C22H31N5O/c1-18-23-21(26-10-3-4-11-26)17-22(24-18)27-15-13-25(14-16-27)12-9-19-5-7-20(28-2)8-6-19/h5-8,17H,3-4,9-16H2,1-2H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)OC)N4CCCC4
Molecular Formula: C22H31N5O
Molecular Weight: 381.5 g/mol

4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

CAS No.: 2640965-56-4

Cat. No.: VC11856470

Molecular Formula: C22H31N5O

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine - 2640965-56-4

Specification

CAS No. 2640965-56-4
Molecular Formula C22H31N5O
Molecular Weight 381.5 g/mol
IUPAC Name 4-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine
Standard InChI InChI=1S/C22H31N5O/c1-18-23-21(26-10-3-4-11-26)17-22(24-18)27-15-13-25(14-16-27)12-9-19-5-7-20(28-2)8-6-19/h5-8,17H,3-4,9-16H2,1-2H3
Standard InChI Key SUMOBXVVYUKJQP-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)OC)N4CCCC4
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)OC)N4CCCC4

Introduction

Key Features:

FeatureDescription
Molecular FormulaC20H30N6O
Functional GroupsPiperazine, pyrimidine, methoxyphenyl, pyrrolidine
Molecular WeightApproximately 370.5 g/mol
Chemical BehaviorLikely exhibits basicity due to piperazine and pyrimidine nitrogen atoms.

Potential Applications

This compound's structure suggests potential applications in pharmacology:

  • CNS Drug Discovery:

    • Piperazine derivatives are known for their role in central nervous system (CNS) drugs, including antipsychotics and antidepressants.

    • The methoxyphenyl group could enhance lipophilicity, aiding blood-brain barrier penetration.

  • Anticancer Agents:

    • Pyrimidine derivatives often exhibit activity as kinase inhibitors targeting cancer pathways (e.g., VEGFR or EGFR) .

    • The structural similarity to known inhibitors suggests possible antiangiogenic or antiproliferative properties.

  • Antimicrobial Activity:

    • Piperazine-based compounds are frequently investigated for antibacterial or antifungal properties .

Synthesis Pathways

While specific synthesis data for this compound is unavailable in the provided sources, general synthetic strategies can be inferred:

  • Pyrimidine Core Formation:

    • Cyclocondensation of appropriate amidines with β-diketones or related precursors.

  • Substitution Reactions:

    • Introduction of the pyrrolidine group at the 6-position via nucleophilic substitution.

    • Coupling of piperazine derivatives with 4-methoxyphenylethyl bromide to form the side chain.

  • Final Assembly:

    • Sequential functionalization of the pyrimidine scaffold to incorporate all substituents.

Related Compounds

Several studies highlight the significance of structurally similar compounds:

Study FocusKey Findings
Piperazine-based VEGFR inhibitors Demonstrated potent anti-cancer activity by inhibiting angiogenesis pathways.
Pyrimidine derivatives as EGFR inhibitors Showed efficacy against both wild-type and mutant EGFR in cancer models.
Piperazine derivatives in antimicrobial research Highlighted broad-spectrum antibacterial activity due to enhanced membrane interaction properties.

Limitations and Challenges

  • Limited data on toxicity and pharmacokinetics for this specific compound.

  • Further experimental validation required to confirm biological activity.

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